Travoprost-d4

LC-MS/MS Bioanalysis Internal Standard

Travoprost-d4 is a stable isotope-labeled analog of the synthetic prostaglandin F2α (PGF2α) derivative travoprost, wherein four hydrogen atoms are replaced by deuterium. It is functionally identical to the unlabeled compound as a selective FP prostaglandin receptor agonist, with the active metabolite travoprost acid exhibiting high affinity (Ki = 35 ± 5 nM) and functional potency (EC50 = 1.4–3.6 nM) at the human FP receptor.

Molecular Formula C26H35F3O6
Molecular Weight 504.6 g/mol
Cat. No. B12414693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTravoprost-d4
Molecular FormulaC26H35F3O6
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
InChIInChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2
InChIKeyMKPLKVHSHYCHOC-NJJUMLOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Travoprost-d4: A Deuterated Internal Standard for Quantitation of the Prostaglandin FP Receptor Agonist Travoprost


Travoprost-d4 is a stable isotope-labeled analog of the synthetic prostaglandin F2α (PGF2α) derivative travoprost, wherein four hydrogen atoms are replaced by deuterium . It is functionally identical to the unlabeled compound as a selective FP prostaglandin receptor agonist, with the active metabolite travoprost acid exhibiting high affinity (Ki = 35 ± 5 nM) and functional potency (EC50 = 1.4–3.6 nM) at the human FP receptor . As a tetradeuterated molecule, its primary differentiator is a mass shift of +4 Da (m/z 461 vs 457 for the [M-H]⁻ ion of the free acid), making it an ideal internal standard (IS) for precise and accurate quantification of travoprost and its free acid in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Travoprost or Other Prostaglandin Analogs Cannot Replace Travoprost-d4 in Quantitative Bioanalysis


Using unlabeled travoprost or other structural analogs as an internal standard in LC-MS/MS workflows is scientifically invalid due to a fundamental lack of analytical specificity. The unlabeled analyte and its non-isotopic analog will co-elute and produce the same precursor and product ions, making it impossible to distinguish and correct for variable ionization efficiency, matrix effects, and sample processing losses . Travoprost-d4, with its +4 Da mass shift from deuteration, generates a distinct MS/MS transition (e.g., m/z 461 → 161 for the free acid-d4) that is resolved from the unlabeled analyte (m/z 457 → 161), enabling precise ratiometric quantitation . Substitution with other deuterated prostaglandins, such as latanoprost-d4, introduces a different molecular structure with distinct chromatographic retention times and ionization behaviors, thereby compromising accuracy and preventing reliable correction for compound-specific recovery during extraction .

Quantitative Evidence for Travoprost-d4's Differentiated Analytical Performance


MS/MS Quantitation: +4 Da Mass Shift Enables Ratiometric Accuracy and Precision

Travoprost-d4 provides a distinct MS/MS transition that is fully resolved from unlabeled travoprost. In a validated HPLC/MS/MS method, the tetradeuterated free acid (AL-5848X) was used as an internal standard. The [M-H]⁻ precursor ions for the analyte and IS were at m/z 457 and 461, respectively. Both yielded the same intense 3-trifluoromethylphenolate product ion at m/z 161 . This +4 Da mass shift from four deuterium atoms is the minimum recommended for eliminating spectral overlap and ensuring accurate quantitation .

LC-MS/MS Bioanalysis Internal Standard

Chromatographic Co-elution: Near-Identical Retention Time Ensures Accurate Matrix Effect Correction

A critical requirement for a deuterated internal standard is that it co-elutes with the analyte to experience the same matrix-induced ionization suppression or enhancement. In the validated HPLC/MS/MS method, the travoprost-d4 free acid (AL-5848X) internal standard exhibited near-identical chromatographic retention to the unlabeled analyte travoprost free acid, ensuring that any ion suppression or enhancement affects both compounds equally . This co-elution is not achieved when using a structurally different analog (e.g., latanoprost-d4), which will have a different retention time and thus be subject to different matrix effects at the point of ionization .

LC-MS/MS Bioanalysis Matrix Effects

Isotopic Purity: ≥98% 2H Enrichment Minimizes Interference from Unlabeled Carryover

The utility of Travoprost-d4 is directly dependent on its isotopic purity. Commercial preparations specify a minimum isotopic enrichment of 98% 2H (deuterium) . This high level of enrichment ensures that the signal from the internal standard channel (m/z 461 → 161) is predominantly from the deuterated molecule, with minimal contribution (<2%) from any residual unlabeled compound. This is critical for achieving a low limit of quantitation (LLOQ) and maintaining assay accuracy at low analyte concentrations, as interference from the internal standard's unlabeled fraction can artificially inflate the measured analyte concentration .

Isotopic Purity Quality Control LC-MS/MS

Key Application Scenarios for Procuring Travoprost-d4


Quantitative Bioanalysis of Travoprost in Plasma for Pharmacokinetic Studies

Travoprost-d4 is the definitive internal standard for the validated LC-MS/MS determination of travoprost and its active free acid metabolite in human plasma, as originally established for clinical pharmacokinetic characterization . Its use ensures the accuracy and precision required to measure trace systemic concentrations following topical ocular administration, which is essential for regulatory submissions and understanding systemic exposure .

Stability-Indicating Assays for Travoprost Formulations Under Thermal Stress

In studies evaluating the thermal stability of travoprost ophthalmic solutions, LC-MS/MS methods using a deuterated internal standard are required for accurate quantitation. Travoprost-d4 enables precise measurement of degradation rates, such as the 0.46 μg/mL/day degradation observed for travoprost at 50°C , by controlling for analytical variability during long-term stability protocols.

Quality Control and Method Validation for Generic Travoprost Development

Travoprost-d4 serves as a reference standard for analytical method development and validation (AMV) and quality control (QC) during the synthesis and formulation of generic travoprost products . Its use is critical for establishing traceability to pharmacopeial standards (e.g., USP, EP) and for demonstrating bioequivalence through robust analytical methodology.

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